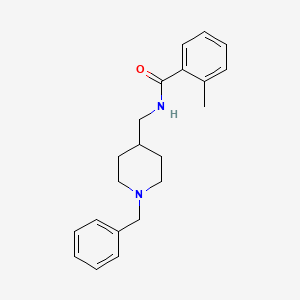![molecular formula C21H18F3NO3 B2758042 1'-(3-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-08-0](/img/structure/B2758042.png)
1'-(3-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a trifluoromethyl group, a benzoyl group, a chroman group, and a piperidin group . These groups are common in many pharmaceuticals and other biologically active compounds.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the chemical behavior of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and stability .Scientific Research Applications
Sigma Receptor Ligands
1'-(3-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one and its analogs are investigated for their binding properties to sigma receptors, which are implicated in several neurological and psychiatric disorders. These compounds exhibit a preference for sigma(1) over sigma(2) receptors. Compounds with specific substituents demonstrate high sigma(1) receptor affinity and selectivity, indicating potential for therapeutic applications in neurodegenerative diseases and cancer (Maier & Wünsch, 2002).
Pharmacophore in Medicinal Chemistry
The spiro[chroman-2,4'-piperidin]-4(3H)-one framework serves as a crucial pharmacophore in medicinal chemistry. It is a key structural element in numerous drugs, drug candidates, and biochemical reagents. Recent advancements in synthesizing spiro[chroman-2,4'-piperidin]-4(3H)-one derivatives underscore their significance in developing new biologically active substances, reflecting their potential utility and diverse biological relevance (Ghatpande et al., 2020).
Histone Deacetylase (HDAC) Inhibitors
Spiropiperidine hydroxamic acid derivatives based on the spiro[chroman-2,4'-piperidin] scaffold have been identified as structurally novel histone deacetylase (HDAC) inhibitors. These compounds were evaluated for their ability to inhibit HDACs and their antiproliferative activity against various tumor cell lines, demonstrating potential as cancer therapeutics. Among them, certain spiropiperidine derivatives exhibit good oral bioavailability and tumor growth inhibition in vivo, highlighting their promise for cancer treatment (Varasi et al., 2011).
Antimicrobial Agents
N-Acyl/aroyl spiro[chromane-2,4'-piperidin]-4(3H)-one analogues have been synthesized and shown to possess potent antimicrobial and antifungal activities. These compounds have been evaluated against various microbial strains, demonstrating their potential as effective antimicrobial agents. The synthesis method involves a two-stage condensation process, followed by amidation, indicating a straightforward approach to accessing a range of bioactive compounds (Ghatpande et al., 2021).
Mechanism of Action
properties
IUPAC Name |
1'-[3-(trifluoromethyl)benzoyl]spiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3NO3/c22-21(23,24)15-5-3-4-14(12-15)19(27)25-10-8-20(9-11-25)13-17(26)16-6-1-2-7-18(16)28-20/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIYBWDWBXAIEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2757959.png)

![N,N'-bis[3-(1,3-benzothiazol-2-yl)phenyl]decanediamide](/img/structure/B2757961.png)
![7-[(4-chlorophenyl)methyl]-3-methyl-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2757962.png)
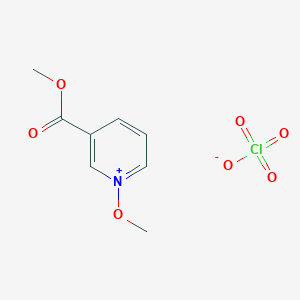
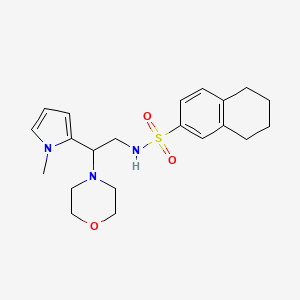
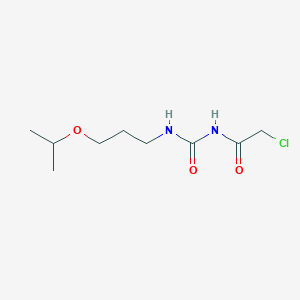
![Furan-2-yl-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2757967.png)

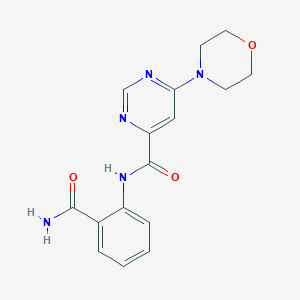
![2'-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B2757975.png)
![N-[4-({4-[3-(2-thienyl)-1H-pyrazol-5-yl]piperidino}sulfonyl)phenyl]acetamide](/img/structure/B2757976.png)
![N-(3-chlorophenyl)-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]amine](/img/structure/B2757979.png)
